molecular formula C21H33N B11835969 1-(1-Cyclohexyl-4-phenylbutyl)piperidine

1-(1-Cyclohexyl-4-phenylbutyl)piperidine

Cat. No.: B11835969
M. Wt: 299.5 g/mol
InChI Key: ZBVFVIKOIYRFKN-UHFFFAOYSA-N
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Description

1-(1-Cyclohexyl-4-phenylbutyl)piperidine is a chemical compound with the molecular formula C21H33N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, which include a cyclohexyl group and a phenylbutyl chain attached to the piperidine ring. It has been studied for its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

The synthesis of 1-(1-Cyclohexyl-4-phenylbutyl)piperidine typically involves the reaction of piperidine with a suitable cyclohexyl-phenylbutyl precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(1-Cyclohexyl-4-phenylbutyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds structurally similar to 1-(1-Cyclohexyl-4-phenylbutyl)piperidine may exhibit neuroprotective properties, particularly in the context of ischemic brain injury. For instance, studies involving the sigma-receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) have demonstrated its effectiveness in reducing postischemic brain injury in animal models. In these studies, administration of PPBP during transient focal ischemia resulted in significantly reduced infarction volumes compared to control groups, suggesting that sigma-receptors may play a crucial role in mitigating acute brain injuries .

Binding Affinity Studies

Interaction studies are vital for understanding how this compound interacts with neurotransmitter receptors. Such investigations can elucidate the compound's pharmacological profile, which may include effects on mood regulation, pain perception, or cognitive function. The binding affinity to specific receptors is essential for determining therapeutic applications in treating neurological disorders.

Broader Implications in Research

The exploration of piperidine derivatives, including this compound, extends beyond neuroprotection. Piperidine derivatives are noted for their diverse pharmacological activities, including anti-diabetic, anti-cancer, anti-inflammatory, and analgesic effects. These applications underscore the importance of piperidine as a versatile scaffold in drug development .

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives in clinical settings:

  • Neuroprotection in Ischemia : Studies on PPBP demonstrated that treatment during ischemic events significantly reduced brain injury volumes in animal models .
  • Anticancer Activity : Research has shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexyl-4-phenylbutyl)piperidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may bind to receptors like the N-methyl-D-aspartate (NMDA) receptor, leading to the modulation of neurotransmitter release and neuronal activity. This interaction can result in various pharmacological effects, including analgesia and anesthesia .

Comparison with Similar Compounds

1-(1-Cyclohexyl-4-phenylbutyl)piperidine can be compared to other similar compounds, such as:

Biological Activity

Structural Overview

The compound features a piperidine core substituted with a cyclohexyl group and a phenylbutyl moiety. This structure is significant as it may influence the compound's affinity for various biological targets, including sigma receptors.

Sigma Receptor Interaction

Research indicates that compounds with similar structures often interact with sigma receptors, which are implicated in various neurological and psychiatric disorders. The sigma-1 receptor, in particular, has been highlighted for its role in modulating neurotransmitter release and neuroprotection. Studies have shown that sigma-1 receptor ligands can influence conditions such as depression, schizophrenia, and neurodegenerative diseases .

Table 1: Sigma Receptor Ligands and Their Effects

CompoundSigma Receptor AffinityBiological Effects
1-(1-Cyclohexyl-4-phenylbutyl)piperidineTBDPotential neuroprotective effects
SertralineHighInhibits NGF-induced neurite outgrowth
FluvoxamineModerateEnhances NGF-induced neurite outgrowth

Note: TBD = To Be Determined; effects based on related compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of similar compounds suggest that modifications to the piperidine or cyclohexyl rings can significantly alter binding affinity to dopamine transporters. For instance, variations in N-substituents have been shown to enhance binding affinity while influencing dopamine uptake inhibition . This information is critical for understanding how this compound might behave pharmacologically.

Case Studies and Research Findings

While direct studies on this compound are scarce, the following findings from related compounds provide context:

  • Neurite Outgrowth Studies : Research indicates that sigma-1 receptor agonists can promote neurite outgrowth in neuronal cell lines. For example, sertraline's action as an inverse agonist at the sigma-1 receptor was shown to inhibit this process, suggesting that similar compounds may also exhibit neuroregenerative properties .
  • Dopamine Transporter Binding : A study on N,N-disubstituted derivatives of piperidine highlighted how structural variations impacted binding affinities at dopamine transporters. Compounds exhibiting high affinity were also correlated with significant inhibition of dopamine uptake, suggesting a potential therapeutic application in addiction or mood disorders .

Properties

Molecular Formula

C21H33N

Molecular Weight

299.5 g/mol

IUPAC Name

1-(1-cyclohexyl-4-phenylbutyl)piperidine

InChI

InChI=1S/C21H33N/c1-4-11-19(12-5-1)13-10-16-21(20-14-6-2-7-15-20)22-17-8-3-9-18-22/h1,4-5,11-12,20-21H,2-3,6-10,13-18H2

InChI Key

ZBVFVIKOIYRFKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CCCC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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